molecular formula C17H24N2O3 B5396063 4-benzyl-3-ethyl-1-(methoxyacetyl)-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-(methoxyacetyl)-1,4-diazepan-5-one

Cat. No. B5396063
M. Wt: 304.4 g/mol
InChI Key: WQLURBZVVACEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-3-ethyl-1-(methoxyacetyl)-1,4-diazepan-5-one is a diazepine derivative that has been synthesized for its potential use in scientific research. The compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of 4-benzyl-3-ethyl-1-(methoxyacetyl)-1,4-diazepan-5-one is believed to involve the modulation of GABA receptor activity. Specifically, the compound is thought to bind to the benzodiazepine site on the GABA receptor, which enhances the effect of GABA on the receptor and leads to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
In addition to its effects on GABA receptor activity, 4-benzyl-3-ethyl-1-(methoxyacetyl)-1,4-diazepan-5-one has been found to have a variety of other biochemical and physiological effects. For example, the compound has been found to have anticonvulsant and sedative effects in animal models. It has also been shown to increase the duration of sleep and decrease the amount of wakefulness in rats.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-3-ethyl-1-(methoxyacetyl)-1,4-diazepan-5-one in lab experiments is its specificity for the benzodiazepine site on the GABA receptor. This allows for more targeted manipulation of GABA receptor activity compared to other compounds that may have more general effects on the receptor. However, one limitation of using the compound is its potential for off-target effects, as it may bind to other receptors or have other effects that are not related to GABA receptor activity.

Future Directions

There are several future directions for research on 4-benzyl-3-ethyl-1-(methoxyacetyl)-1,4-diazepan-5-one. One area of interest is its potential use in the treatment of anxiety disorders, as it has been found to have anxiolytic effects in animal models. Another area of interest is its potential use as a tool for studying GABA receptor activity and the role of the benzodiazepine site in this activity. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound, as well as its potential for off-target effects.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-(methoxyacetyl)-1,4-diazepan-5-one involves the reaction of 4-benzyl-3-ethyl-1,4-dihydro-2,6-dimethyl-5-nitroimidazole with methyl chloroacetate, followed by reduction with sodium borohydride and subsequent acetylation with acetic anhydride. The yield of the synthesis is typically around 60-70%, and the compound can be purified using column chromatography.

Scientific Research Applications

4-benzyl-3-ethyl-1-(methoxyacetyl)-1,4-diazepan-5-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as a ligand for GABA receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability. The compound has also been studied for its potential use in the treatment of anxiety disorders, as it has been found to have anxiolytic effects in animal models.

properties

IUPAC Name

4-benzyl-3-ethyl-1-(2-methoxyacetyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-3-15-12-18(17(21)13-22-2)10-9-16(20)19(15)11-14-7-5-4-6-8-14/h4-8,15H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLURBZVVACEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.